molecular formula C23H25F2N5O2 B10919390 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine

Cat. No.: B10919390
M. Wt: 441.5 g/mol
InChI Key: RIGZPYLTVOSWNC-UHFFFAOYSA-N
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Description

4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER: is a complex organic compound that features a pyrimidine core substituted with a difluoromethyl group and a piperazine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl bromide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable leaving group on the pyrimidine core.

    Linking the Pyridine Moiety: The pyridine moiety is linked to the piperazine ring via a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidine core and the piperazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core and the piperazine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines or piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound is of interest for its potential therapeutic properties. It is being explored as a candidate for the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to the inhibition or activation of specific biochemical pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-(TRIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
  • 4-{6-(CHLOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
  • 4-{6-(METHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER

Uniqueness

The uniqueness of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER lies in its difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets, thereby increasing its potential as a therapeutic agent.

Properties

Molecular Formula

C23H25F2N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C23H25F2N5O2/c1-31-20-7-6-16(13-21(20)32-2)18-14-19(22(24)25)28-23(27-18)30-11-9-29(10-12-30)15-17-5-3-4-8-26-17/h3-8,13-14,22H,9-12,15H2,1-2H3

InChI Key

RIGZPYLTVOSWNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=N4)C(F)F)OC

Origin of Product

United States

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